molecular formula C29H46O8 B191504 20-Hydroxyecdysone 22-acetate CAS No. 22799-02-6

20-Hydroxyecdysone 22-acetate

Cat. No.: B191504
CAS No.: 22799-02-6
M. Wt: 522.7 g/mol
InChI Key: YAIZECBIJHIPCU-FORVDKSSSA-N
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Description

20-Hydroxyecdysone 22-acetate is a polyhydroxylated sterol belonging to the ecdysteroid family. Ecdysteroids are naturally occurring compounds found in both plants and animals, primarily functioning as molting hormones in insects and crustaceans. This compound is a semi-synthetic derivative of 20-Hydroxyecdysone, which is one of the most studied and widely occurring ecdysteroids .

Mechanism of Action

Target of Action

20-Hydroxyecdysone (20E) is a polyhydroxylated sterol, functioning as a molting and metamorphosis hormone of insects, crustaceans, fungi, and nematodes . In arthropods, 20-hydroxyecdysone acts through the ecdysone receptor . Although mammals lack this receptor, 20-hydroxyecdysone affects mammalian biological systems. In humans, it is hypothesized to bind to the estrogen receptor beta (ERβ) protein-coding gene .

Mode of Action

The mechanism of action of 20-Hydroxyecdysone on human muscle cells is relatively selective activation of the beta form of the estrogen receptor (ERβ), which is known to result in muscle hypertrophy . It mimics the effect of IGF-1 in a dose-dependent manner, with significant difference from the control occurring at 1–10 μM .

Biochemical Pathways

Ecdysteroids are derived from enzymatic modification of cholesterol by p450 enzymes. This occurs by a mechanism similar to steroid synthesis in vertebrates. Ecdysone and 20-hydroxyecdysone regulate larval molts, onset of puparium formation, and metamorphosis .

Pharmacokinetics

For 20-hydroxyecdysone, it is known that it is metabolized hepatically and has an elimination half-life of 4-9 hours .

Result of Action

20-Hydroxyecdysone has been shown to have a wide spectrum of pharmacological activity for humans, without exerting toxic, androgenic, or estrogenic effects . It has beneficial effects in mammals: anabolic, hypolipidemic, anti-diabetic, anti-inflammatory, hepatoprotective, etc .

Action Environment

The action of 20-Hydroxyecdysone 22-acetate can be influenced by various environmental factors, although specific studies on this aspect are limited. It is known that 20-hydroxyecdysone is a naturally occurring compound in certain plant species, where it is believed to contribute to the deterrence of invertebrate predators . This suggests that its action and efficacy could potentially be influenced by factors such as the presence of other compounds, pH, temperature, and other environmental conditions.

Biochemical Analysis

Biochemical Properties

20-Hydroxyecdysone 22-acetate, like its parent compound 20E, is likely to interact with various enzymes, proteins, and other biomolecules. The most accessible and studied representative of this class of compounds is 20-hydroxyecdysone (20E)—a universal hormone for the development and vital activity of insects and crustaceans .

Cellular Effects

Studies on 20E have revealed beneficial effects in mammals: anabolic, hypolipidemic, anti-diabetic, anti-inflammatory, hepatoprotective, etc

Molecular Mechanism

The main mechanism of 20E involves the activation of the Mas1 receptor, a key component of the renin–angiotensin system . This would explain many of the pleiotropic effects observed in different animal models .

Temporal Effects in Laboratory Settings

20e has been shown to regulate the sugar level in the blood serum at alloxan-induced hyperglycemia

Dosage Effects in Animal Models

20e has shown beneficial effects in several disease animal models including aging/sarcopenia .

Metabolic Pathways

20e is known to reprogram amino acid metabolism by regulating gene expression in a stage- and tissue-specific manner to support insect metamorphic development .

Transport and Distribution

20e is known to trigger the nongenomic pathway through a plasma membrane G-protein-coupled receptor (GPCR) in the lepidopteran insect Helicoverpa armigera .

Subcellular Localization

20e has been shown to cause a shift in the subcellular localization of the EcR-Jun PLA complexes from the cytoplasm to the nucleus in the epidermis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20-Hydroxyecdysone 22-acetate involves the selective protection of hydroxyl groups in the 20-Hydroxyecdysone molecule. The reaction typically starts with the protection of the 20,22-vicinal diol groups using phenylboronic acid, followed by acetonation of the 2,3-diol groups and silylation of the tertiary 25-hydroxyl group. The final step involves acetylation of the 22-hydroxyl group to yield this compound .

Industrial Production Methods: Industrial production of this compound is generally based on the extraction of 20-Hydroxyecdysone from plant sources, followed by chemical modification. The extraction process involves the use of solvents such as ethanol or methanol to isolate 20-Hydroxyecdysone from plant materials like Cyanotis arachnoidea or Rhaponticum carthamoides. The isolated compound is then subjected to the synthetic routes mentioned above to produce this compound .

Chemical Reactions Analysis

Types of Reactions: 20-Hydroxyecdysone 22-acetate undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of 20-Hydroxyecdysone, such as 20-hydroxyecdysone 20,22-phosphoric acid and other acetylated or silylated derivatives .

Scientific Research Applications

20-Hydroxyecdysone 22-acetate has a wide range of scientific research applications:

Comparison with Similar Compounds

Uniqueness: 20-Hydroxyecdysone 22-acetate is unique due to its specific acetylation at the 22-hydroxyl group, which can alter its biological activity and stability compared to other ecdysteroids. This modification can enhance its potential as a pharmacological agent and its effectiveness in disrupting insect development .

Properties

IUPAC Name

[(2R,3R)-2,6-dihydroxy-6-methyl-2-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]heptan-3-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O8/c1-16(30)37-24(9-10-25(2,3)34)28(6,35)23-8-12-29(36)18-13-20(31)19-14-21(32)22(33)15-26(19,4)17(18)7-11-27(23,29)5/h13,17,19,21-24,32-36H,7-12,14-15H2,1-6H3/t17-,19-,21+,22-,23-,24+,26+,27+,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAIZECBIJHIPCU-FORVDKSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC(CCC(C)(C)O)C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H](CCC(C)(C)O)[C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)O)C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90575676
Record name (2beta,3beta,5beta,22R)-2,3,14,20,25-Pentahydroxy-6-oxocholest-7-en-22-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22799-02-6
Record name (2beta,3beta,5beta,22R)-2,3,14,20,25-Pentahydroxy-6-oxocholest-7-en-22-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90575676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the biological significance of 20-Hydroxyecdysone 22-acetate in arthropods?

A: While 20-Hydroxyecdysone is the primary molting hormone in arthropods, this compound appears to be biologically inactive in this regard. [] Interestingly, it constitutes a significant portion of the total ecdysteroids in certain species like the pycnogonid Pycnogonum litorale. [, ] In this species, this compound, along with other ecdysteroids lacking a free 22-OH group, is secreted as a chemical defense mechanism against predators. [, ]

Q2: How does the ecdysteroid profile change during the development of Pycnogonum litorale?

A: Pycnogonum litorale contains exceptionally high levels of ecdysteroids throughout its life cycle. [] Juveniles exhibit the highest total amount ever recorded in arthropods, reaching 0.1% of their dry weight. [] While this compound remains the predominant ecdysteroid in all stages, 20-Hydroxyecdysone peaks specifically at apolysis, suggesting its role as the primary molting hormone. []

Q3: Is this compound found in other arthropods besides Pycnogonum litorale?

A: Yes, this compound has been identified in the haemolymph of the Kuruma prawn, Penaeus japonicus. [] Additionally, it has been detected in the testes of the silkmoth, Bombyx mori, alongside 20-Hydroxyecdysone and ecdysone. []

Q4: What is the ecological role of this compound in Pycnogonum litorale?

A: Pycnogonum litorale releases a defensive secretion containing a mixture of eight ecdysteroids when disturbed, with this compound being the major component. [] This secretion effectively deters predation by the common shore crab, Carcinus maenas, highlighting the importance of this compound in the chemical defense strategy of this pycnogonid. [, ]

Q5: How does the ecdysteroid composition vary in different plant species?

A: The diversity and abundance of ecdysteroids vary greatly among plant species. For instance, Silene otites contains a complex cocktail with 20-Hydroxyecdysone as the primary component, along with significant amounts of 2-deoxyecdysone, 2-deoxy-20-hydroxyecdysone, this compound, and numerous minor ecdysteroids. [] In contrast, Serratula centauroides exhibits a different profile, with 20-Hydroxyecdysone being the most abundant, followed by integristerone A, 2-deoxy-20-hydroxyecdysone, and other minor ecdysteroids, including this compound. []

Q6: What are the potential applications of identifying and characterizing novel ecdysteroids like those found in Silene otites?

A: The discovery of new ecdysteroids with diverse structures, such as the 21-hydroxylated ecdysteroids in Silene otites, provides valuable tools for investigating insect-plant interactions. [] Understanding the biological activity of these compounds could lead to developing novel insect control strategies or exploring their potential applications in other fields.

Q7: How do researchers study the metabolism of ecdysteroids in invertebrates?

A: Researchers use techniques like injecting radiolabeled hormones, followed by High-Performance Liquid Chromatography (HPLC) analysis to investigate ecdysteroid metabolism. [] This approach allows them to track the conversion of precursor molecules into metabolites and identify the specific enzymes involved in these processes.

Q8: Can you provide an example of how ecdysteroid metabolism differs between invertebrates?

A: In the terrestrial snail Cepaea nemoralis, ecdysone is converted into 20-Hydroxyecdysone, which is further metabolized into this compound and a novel ecdysteroid named malacosterone (16β,20-dihydroxyecdysone). [] Unlike some other gastropods, Cepaea nemoralis does not produce ecdysonoic acids or polar conjugates. [] This difference highlights the diversity in ecdysteroid metabolism across invertebrate species.

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